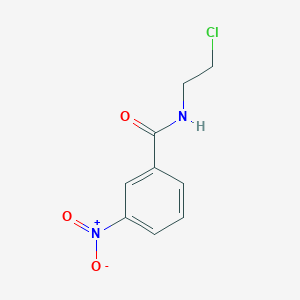
N-(2-chloroethyl)-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chloroethyl)-3-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a 2-chloroethyl group and a nitro group attached to a benzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloroethyl)-3-nitrobenzamide typically involves the reaction of 3-nitrobenzoic acid with 2-chloroethylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions generally include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Reaction Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and high-throughput screening can further enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
N-(2-chloroethyl)-3-nitrobenzamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The 2-chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Oxidation: The compound can undergo oxidation reactions, particularly at the 2-chloroethyl group, leading to the formation of aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted amides or thioethers.
Reduction: Formation of N-(2-aminoethyl)-3-nitrobenzamide.
Oxidation: Formation of 3-nitrobenzoic acid derivatives.
科学的研究の応用
N-(2-chloroethyl)-3-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to form DNA adducts and induce cell cycle arrest.
Biology: The compound is used in studies related to DNA damage and repair mechanisms.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Industry: The compound is used as an intermediate in the synthesis of other complex organic molecules.
作用機序
The mechanism of action of N-(2-chloroethyl)-3-nitrobenzamide involves the formation of DNA adducts through the alkylation of DNA bases. This leads to the disruption of DNA replication and transcription, ultimately resulting in cell cycle arrest and apoptosis. The compound primarily targets rapidly dividing cells, making it a potential candidate for anticancer therapy.
類似化合物との比較
N-(2-chloroethyl)-3-nitrobenzamide can be compared with other similar compounds such as:
Carmustine (BCNU): Another alkylating agent used in cancer treatment. Unlike this compound, carmustine contains a nitrosourea group.
Lomustine: Similar to carmustine, it is used in the treatment of brain tumors and contains a nitrosourea group.
N-(2-chloroethyl)-N-nitrosoureas: A class of compounds known for their anticancer activity through the release of nitric oxide and formation of DNA adducts.
This compound is unique due to its specific substitution pattern on the benzamide core, which may confer distinct biological activities and chemical reactivity compared to other related compounds.
特性
分子式 |
C9H9ClN2O3 |
|---|---|
分子量 |
228.63 g/mol |
IUPAC名 |
N-(2-chloroethyl)-3-nitrobenzamide |
InChI |
InChI=1S/C9H9ClN2O3/c10-4-5-11-9(13)7-2-1-3-8(6-7)12(14)15/h1-3,6H,4-5H2,(H,11,13) |
InChIキー |
NRKRSUHTEQFTHV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


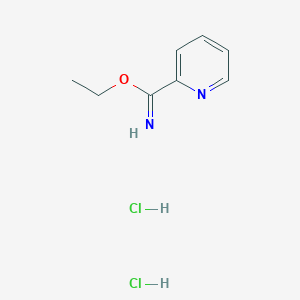
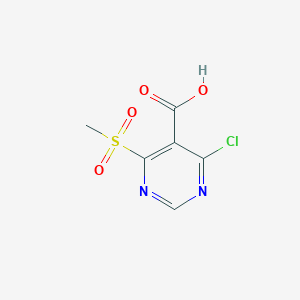
![(1H-Pyrazolo[4,3-c]pyridin-3-yl)methanol](/img/structure/B15233050.png)
![4-Methylbicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B15233061.png)
![N-[2-(1-Adamantyl)-2-aminoethyl]-N,N-dimethylamine](/img/structure/B15233073.png)
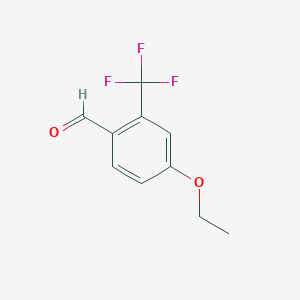

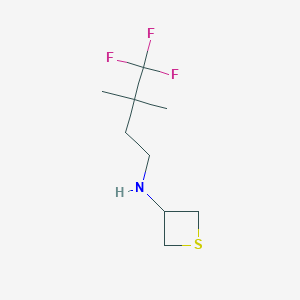
![(R)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)butan-1-amine](/img/structure/B15233097.png)
![8-Bromo-3-fluoroimidazo[1,2-a]pyrazine](/img/structure/B15233103.png)
![2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B15233133.png)
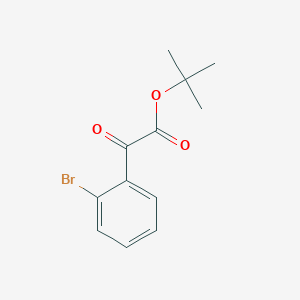
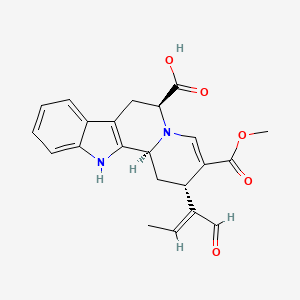
![(6-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine](/img/structure/B15233152.png)
